

# An In-depth Technical Guide to 2-Oxopropyl Acetate (Acetoxyacetone)

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For Researchers, Scientists, and Drug Development Professionals

# **Abstract**

This technical guide provides a comprehensive overview of 2-oxopropyl acetate, commonly known as **acetoxyacetone**. It details the compound's nomenclature, including its IUPAC name and a wide array of synonyms. A thorough compilation of its physicochemical properties is presented in a structured tabular format for ease of reference. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of 2-oxopropyl acetate via the acetylation of hydroxyacetone, and for its analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Logical diagrams generated using Graphviz are included to illustrate the relationships between the compound's various names and to outline the experimental workflows.

# **Nomenclature**

2-Oxopropyl acetate is the systematic IUPAC name for the organic compound with the chemical formula C₅H<sub>8</sub>O₃.[1][2][3] Due to its structural features—a ketone and an ester functional group—it is also known by a variety of synonyms in scientific literature and commercial catalogs. Understanding these different names is crucial for effective literature searches and chemical sourcing.

Synonyms Include:



- Acetoxyacetone[1][2][3]
- Acetonyl acetate[1][2][3]
- Acetol acetate[1][2][3]
- 1-Acetoxy-2-propanone[1][2]
- Acetoxypropanone[1][2]
- O-Acetylacetol[1][2]
- Acetylmethyl acetate[1][2]
- 1-Acetoxyacetone[1]
- 2-Propanone, 1-(acetyloxy)-[1]
- 1-Hydroxy-2-propanone acetate[1]

The relationship between the primary name and its common synonyms is illustrated in the diagram below.



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Caption: Relationship between the IUPAC name and common synonyms for 2-oxopropyl acetate.

# **Physicochemical Properties**

A summary of the key physicochemical properties of 2-oxopropyl acetate is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.



Property	Value	Reference(s)
Molecular Formula	C5H8O3	[1][2]
Molecular Weight	116.116 g/mol	[1][2]
CAS Number	592-20-1	[1][2]
Appearance	Pale yellow to amber liquid	[4]
Odor	Fruity, buttery, nutty	[4]
Boiling Point	174-176 °C at 760 mmHg	[5]
Melting Point	Not available	
Density	1.075 g/mL at 20 °C	[5]
Refractive Index	1.415 at 20 °C	[5]
Solubility	Soluble in diethyl ether, ethyl acetate, and dichloromethane. Slightly soluble in water.	[2][4][5]
Flash Point	71 °C (160 °F)	[4][5]

# Experimental Protocols Synthesis of 2-Oxopropyl Acetate via Acetylation of Hydroxyacetone

This protocol details the synthesis of 2-oxopropyl acetate from hydroxyacetone (acetol) using acetic anhydride as the acetylating agent and pyridine as a catalyst and acid scavenger.

## Materials:

- Hydroxyacetone (acetol)
- Acetic anhydride
- Pyridine (anhydrous)



- · Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- · Standard laboratory glassware

#### Procedure:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add hydroxyacetone (1.0 equivalent).
- Dissolve the hydroxyacetone in anhydrous pyridine (2-3 volumes relative to the hydroxyacetone).
- Cool the mixture to 0 °C in an ice bath with stirring.
- Slowly add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the cooled solution. Maintain the temperature at 0 °C during the addition.

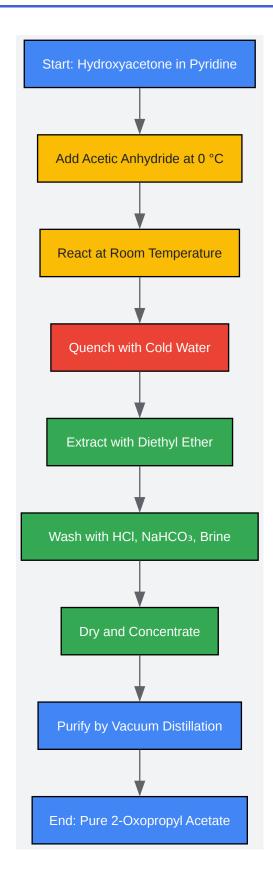
# Foundational & Exploratory





- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of cold water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO<sub>3</sub> solution (to remove excess acetic acid), and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-oxopropyl acetate.
- The crude product can be purified by vacuum distillation.





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Caption: Experimental workflow for the synthesis of 2-oxopropyl acetate.



# **Analytical Protocols**

This protocol provides a general method for the analysis of 2-oxopropyl acetate. Instrument parameters may need to be optimized for specific equipment.

#### Sample Preparation:

- Prepare a stock solution of 2-oxopropyl acetate in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution for calibration.
- For unknown samples, dissolve a known weight in the chosen solvent to a concentration within the calibration range.

#### Instrumentation:

- Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness), is recommended.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

### GC Conditions:

Injector Temperature: 250 °C

Injection Volume: 1 μL

Split Ratio: 50:1 (can be adjusted based on sample concentration)

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes

Ramp: 10 °C/min to 200 °C



Hold: 5 minutes at 200 °C

Mass Spectrometer Conditions (if applicable):

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-200

This protocol outlines the preparation and analysis of a sample of 2-oxopropyl acetate by <sup>1</sup>H and <sup>13</sup>C NMR.

#### Sample Preparation:

- For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₀).
- For <sup>13</sup>C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Filter the solution into a clean, dry 5 mm NMR tube if any particulate matter is present.

<sup>1</sup>H NMR Spectroscopy (e.g., 400 MHz):

Pulse Program: Standard single-pulse experiment.

• Number of Scans: 16-32

• Relaxation Delay: 1-2 seconds

• Spectral Width: 0-12 ppm

<sup>13</sup>C NMR Spectroscopy (e.g., 100 MHz):

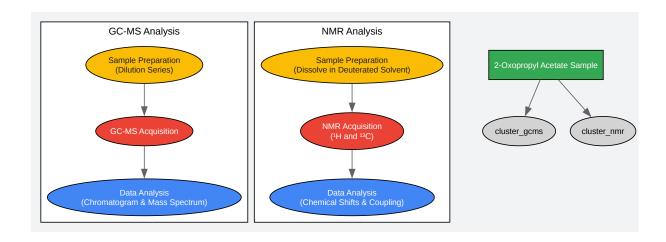


• Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2 seconds

Spectral Width: 0-220 ppm



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